molecular formula C7H6F2O2S B1304194 1,2-Difluoro-4-(methylsulfonyl)benzene CAS No. 424792-57-4

1,2-Difluoro-4-(methylsulfonyl)benzene

Cat. No.: B1304194
CAS No.: 424792-57-4
M. Wt: 192.19 g/mol
InChI Key: WMBJGJXMKCOHGG-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6F2O2S and a molecular weight of 192.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1,2-Difluoro-4-(methylsulfonyl)benzene” is not clear from the available information . It’s worth noting that the mechanism of action for a chemical compound often depends on the context in which it is used, such as in a chemical reaction or biological system.

Safety and Hazards

“1,2-Difluoro-4-(methylsulfonyl)benzene” is classified as a combustible solid . It does not have a flash point . The compound may cause harm if swallowed, inhaled, or if it comes into contact with skin . Therefore, appropriate safety measures should be taken while handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 4-(methylsulfonyl)benzene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid is often employed for oxidation reactions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,2-Difluoro-4-(methylsulfonyl)benzene is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts specific chemical properties such as high electronegativity and the ability to participate in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,2-difluoro-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBJGJXMKCOHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382259
Record name 1,2-Difluoro-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424792-57-4
Record name 1,2-Difluoro-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Difluoro-4-(methylsulfonyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of thionyl chloride (12.73 mL, 0.175 mol) and methanesulfonic acid (28.4 mL, 0.438 mol) was heated at reflux overnight and then cooled to 80° C. 1,2-Difluorobenzene (8.64 mL, 88 mmol) was and trifluoromethanesulfonic acid (0.675 mL, 8.8 mmol) were added dropwise. The reaction mixture was then heated at 120° C. for 3 h, cooled to room temperature and poured into ice-water (200 mL). The mixture was extracted three times with ethyl acetate and the combined organic extracts were dried (sodium sulfate), filtered, evaporated, and purified by flash chromatography, eluting with 15% ethyl acetate/hexanes, to give 1,2-difluoro-4-methanesulfonyl-benzene (9.98 g, 59%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 3.27 (s, 3H), 7.70-7.84 (m, 2H), 8.02-8.09 (m, 1H).
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12.73 mL
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0.675 mL
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ice water
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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